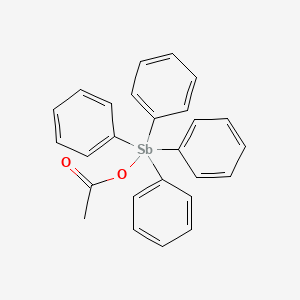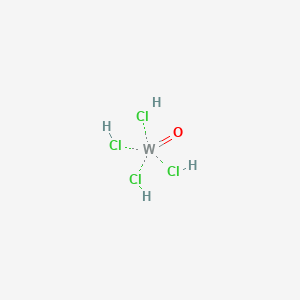
oxotungsten(VI) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten(VI) oxychloride, also known as tungsten chloride oxide, is an inorganic compound with the chemical formula WOCl₄. It is a red crystalline solid that is soluble in nonpolar solvents but reacts with alcohols and water. This compound is used to prepare other complexes of tungsten and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten(VI) oxychloride can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO₃) with thionyl chloride (SOCl₂):
WO3+2SOCl2→WOCl4+2SO2
Another method involves the reaction of tungsten hexachloride (WCl₆) with hexamethyldisiloxane ((Me₃Si)₂O):
WCl6+(Me3Si)2O→WOCl4+2Me3SiCl
These reactions typically require controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of tungsten(VI) oxychloride often involves similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors to handle the corrosive nature of the reagents and products. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten(VI) oxychloride undergoes various chemical reactions, including:
Reduction: It can be reduced to tungsten(V) oxychloride through a reversible one-electron reduction process.
Oxidation: It can be oxidized to form higher oxidation state compounds.
Substitution: It reacts with Lewis bases to form adducts.
Common Reagents and Conditions:
Reduction: Sodium chloride saturated sodium chloroaluminate melt is used for the reduction process.
Oxidation: Various oxidizing agents can be used under controlled conditions.
Substitution: Reactions with alcohols and water form adducts and other tungsten compounds.
Major Products Formed:
Reduction: Tungsten(V) oxychloride.
Oxidation: Higher oxidation state tungsten compounds.
Substitution: Adducts with Lewis bases and other tungsten compounds.
Applications De Recherche Scientifique
Tungsten(VI) oxychloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.
Biology: It is used in the preparation of tungsten-based compounds for biological studies.
Industry: It is used in the production of tungsten oxide films for electrochromic devices and as a catalyst in petroleum refining
Mécanisme D'action
The mechanism of action of tungsten(VI) oxychloride involves its ability to form complexes with various substrates. It acts as a Lewis acid, accepting electron pairs from Lewis bases to form adducts. This property is utilized in catalysis and the formation of tungsten-based materials. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
- Tungsten(VI) chloride (WCl₆)
- Tungsten(VI) dichloride dioxide (WO₂Cl₂)
- Molybdenum(VI) chloride (MoCl₆)
- Molybdenum(VI) dichloride dioxide (MoO₂Cl₂)
Comparison: Tungsten(VI) oxychloride is unique due to its ability to form stable complexes with various substrates and its solubility in nonpolar solvents. Unlike tungsten(VI) chloride, which is highly reactive and corrosive, tungsten(VI) oxychloride is more stable and easier to handle. Its ability to form adducts with Lewis bases makes it a valuable compound in catalysis and material science .
Propriétés
Formule moléculaire |
Cl4H4OW |
|---|---|
Poids moléculaire |
345.7 g/mol |
Nom IUPAC |
oxotungsten;tetrahydrochloride |
InChI |
InChI=1S/4ClH.O.W/h4*1H;; |
Clé InChI |
USBICRVMLMKYOX-UHFFFAOYSA-N |
SMILES canonique |
O=[W].Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


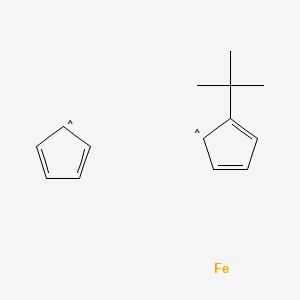


![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)


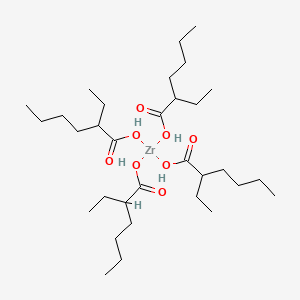
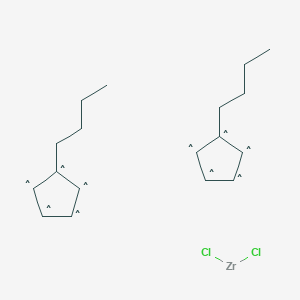
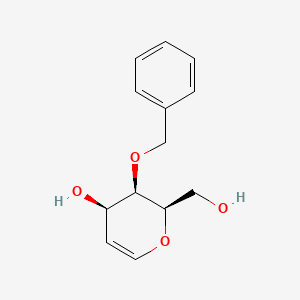
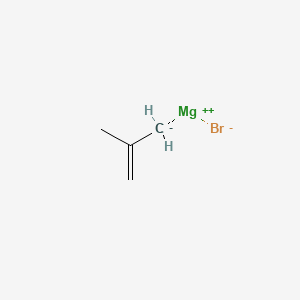
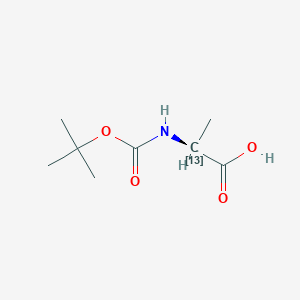
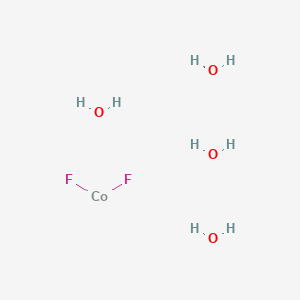
![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
